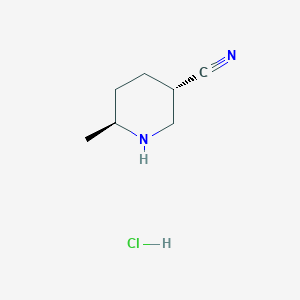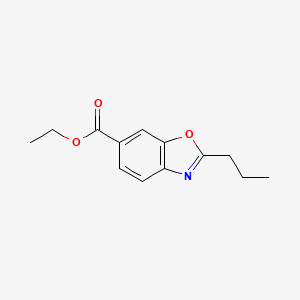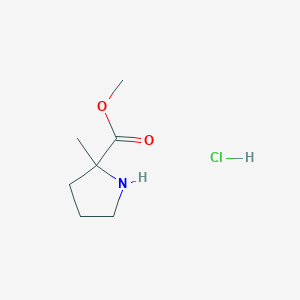
2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime
Descripción general
Descripción
2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime is a useful research compound. Its molecular formula is C8H7F3N2O and its molecular weight is 204.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Development of Anti-infective Agents
A significant application involves the synthesis of intermediates for novel anti-infective agents. For instance, Mulder et al. (2013) reported the safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting its role as an intermediate in developing novel anti-infective solutions. The process emphasizes the trifluoromethylation of aryl iodide using an inexpensive system, showcasing the compound's potential in creating impactful medicinal chemistry (Mulder et al., 2013).
Metal Complex Chemistry
Another area of application is in metal complex chemistry, where compounds containing oxime groups, similar to 2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime, have been used. For example, Jiménez‐Pulido et al. (2013) explored heteropolyhedral silver compounds with polydentate ligands, revealing intricate structures and potential applications in materials science and catalysis (Jiménez‐Pulido et al., 2013).
Ethylene Oligomerization Catalysts
Oxime derivatives have been applied in the selective oligomerization of ethylene, as demonstrated by Mukherjee et al. (2009) with nickel-oxime complexes. These complexes showed high productivity and selectivity toward dimerization, emphasizing the role of oxime-based ligands in catalytic processes (Mukherjee et al., 2009).
Trifluoromethylated Analogues Synthesis
The synthesis of trifluoromethylated analogues of biologically relevant molecules is another application. Sukach et al. (2015) synthesized trifluoromethylated 4,5-dihydroorotic acid analogues, illustrating the utility of trifluoromethylated compounds in medicinal chemistry and drug design (Sukach et al., 2015).
Isoxazole Strategy for Synthesis
Zanakhov et al. (2022) developed a method for preparing substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates, showcasing the flexibility of oxime derivatives in synthesizing complex heterocyclic structures, which could have applications in pharmaceuticals and agrochemicals (Zanakhov et al., 2022).
Propiedades
IUPAC Name |
(NE)-N-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-5-6(4-12-14)2-3-7(13-5)8(9,10)11/h2-4,14H,1H3/b12-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWCUADLVKAIIH-UUILKARUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1405584.png)
![Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1405587.png)






![Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405596.png)




